molecular formula C23H16ClN3O5S B12037598 4-Chloro-N-[2-({(2E)-2-[(4-oxo-4H-chromen-3-YL)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide CAS No. 477733-57-6

4-Chloro-N-[2-({(2E)-2-[(4-oxo-4H-chromen-3-YL)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide

Cat. No.: B12037598
CAS No.: 477733-57-6
M. Wt: 481.9 g/mol
InChI Key: RATQAPYLSHKCQX-DHRITJCHSA-N
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Description

4-Chloro-N-[2-({(2E)-2-[(4-oxo-4H-chromen-3-YL)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide is a complex organic compound with the molecular formula C23H16ClN3O5S . This compound is characterized by its unique structure, which includes a chromenyl group, a hydrazino group, and a benzenesulfonamide moiety. It is primarily used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[2-({(2E)-2-[(4-oxo-4H-chromen-3-YL)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[2-({(2E)-2-[(4-oxo-4H-chromen-3-YL)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of possible products .

Scientific Research Applications

4-Chloro-N-[2-({(2E)-2-[(4-oxo-4H-chromen-3-YL)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-N-[2-({(2E)-2-[(4-oxo-4H-chromen-3-YL)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The chromenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The hydrazino group can form covalent bonds with target proteins, leading to altered cellular functions. The benzenesulfonamide moiety may contribute to the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-[2-({(2E)-2-[(4-oxo-4H-chromen-3-YL)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

477733-57-6

Molecular Formula

C23H16ClN3O5S

Molecular Weight

481.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(4-oxochromen-3-yl)methylideneamino]benzamide

InChI

InChI=1S/C23H16ClN3O5S/c24-16-9-11-17(12-10-16)33(30,31)27-20-7-3-1-5-18(20)23(29)26-25-13-15-14-32-21-8-4-2-6-19(21)22(15)28/h1-14,27H,(H,26,29)/b25-13+

InChI Key

RATQAPYLSHKCQX-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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